4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine
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Description
4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18623762 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds with Biological Activity
Research has led to the synthesis of novel compounds incorporating the morpholine and piperazine moieties, showing significant potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and have demonstrated promising activity, highlighting their potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Antibacterial Agents
Oxazolidinones, featuring morpholine derivatives, have been investigated for their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These studies contribute to the development of new antibiotics capable of addressing the growing concern of antibiotic resistance (Tucker et al., 1998).
Applications in Cancer Research
The compound has been explored as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in the PI3K pathway implicated in many cancers. Studies have characterized its absorption, disposition, and efficacy in preclinical models, supporting its potential for clinical development in cancer therapy (Salphati et al., 2012).
Antihypertensive Agent Synthesis
Research into the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has been conducted, with some compounds showing promising antihypertensive activity. This highlights the chemical's potential for contributing to the development of new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antinociceptive and Antiparkinsonian Activities
Compounds derived from this chemical structure have been synthesized and evaluated for their antinociceptive and antiparkinsonian activities, demonstrating the versatility of this chemical in contributing to various areas of drug development (Amr, Maigali, & Abdulla, 2008).
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3/c26-17(14-28-18-19-4-1-5-20-18)25-8-6-23(7-9-25)15-2-3-16(22-21-15)24-10-12-27-13-11-24/h1-5H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBSJVJJCDYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.